1-[8-(Dimethylamino)naphthalen-1-yl]ethan-1-one
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Overview
Description
1-(8-(Dimethylamino)naphthalen-1-yl)ethanone is an organic compound with a unique structure that includes a naphthalene ring substituted with a dimethylamino group and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-(Dimethylamino)naphthalen-1-yl)ethanone typically involves the reaction of 8-(dimethylamino)naphthalene with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethanoyl chloride. The general reaction scheme is as follows:
[ \text{8-(Dimethylamino)naphthalene} + \text{Ethanoyl chloride} \rightarrow \text{1-(8-(Dimethylamino)naphthalen-1-yl)ethanone} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(8-(Dimethylamino)naphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-(8-(Dimethylamino)naphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its unique photophysical properties.
Biology: Employed in the study of biological membranes and protein interactions.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and sensors.
Mechanism of Action
The mechanism of action of 1-(8-(Dimethylamino)naphthalen-1-yl)ethanone involves its interaction with molecular targets through its dimethylamino and ethanone groups. These interactions can affect various pathways, including:
Fluorescence: The compound’s fluorescence properties are due to the electronic transitions within the naphthalene ring.
Binding: The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 1-(8-(Dimethylamino)naphthalen-2-yl)ethanone
- 1-(6-(Dimethylamino)naphthalen-1-yl)ethanone
- 1-(8-(Diethylamino)naphthalen-1-yl)ethanone
Uniqueness
1-(8-(Dimethylamino)naphthalen-1-yl)ethanone is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct photophysical properties and reactivity. This makes it particularly useful in applications requiring precise fluorescence characteristics and specific chemical reactivity.
Properties
CAS No. |
69674-53-9 |
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Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-[8-(dimethylamino)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C14H15NO/c1-10(16)12-8-4-6-11-7-5-9-13(14(11)12)15(2)3/h4-9H,1-3H3 |
InChI Key |
XZLNCUCFBNSOPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C(=CC=C2)N(C)C |
Origin of Product |
United States |
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